Retinamide, N,N-diethyl-
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Overview
Description
Retinamide, N,N-diethyl- is a synthetic retinoid derivative known for its potential applications in various scientific fields. Retinoids, which are derivatives of vitamin A, play crucial roles in regulating cell growth, differentiation, and apoptosis. Retinamide, N,N-diethyl- is particularly noted for its potential use in chemoprevention and cancer therapy due to its ability to modulate gene expression and inhibit the growth of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of retinamides typically involves the reaction of retinoyl fluoride with appropriate amines in the presence of aqueous sodium bicarbonate . This method allows for the preparation of various retinamide derivatives, including N,N-diethyl-retinamide, in good yields. The reaction conditions are generally mild, making this approach suitable for large-scale production.
Industrial Production Methods
Industrial production of N,N-diethyl-retinamide may involve continuous synthesis using tubular reactors. This method ensures efficient mixing and reaction of the starting materials, leading to high yields and purity of the final product . The use of ionic liquid catalysts in such processes can further enhance the efficiency and environmental friendliness of the production method.
Chemical Reactions Analysis
Types of Reactions
Retinamide, N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert retinamide derivatives into more reduced forms, potentially altering their biological properties.
Substitution: Substitution reactions, particularly involving the amide group, can lead to the formation of new derivatives with modified activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and neutral to slightly basic pH .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N,N-diethyl-retinamide. These derivatives can exhibit different biological activities and may be used in various scientific applications .
Scientific Research Applications
Retinamide, N,N-diethyl- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N-diethyl-retinamide involves its interaction with retinoid receptors, which are nuclear receptors that regulate gene expression. By binding to these receptors, N,N-diethyl-retinamide can modulate the transcription of genes involved in cell growth, differentiation, and apoptosis . This modulation leads to the inhibition of cancer cell proliferation and the induction of apoptosis, making it a promising chemopreventive and therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-diethyl-retinamide include:
All-trans retinoic acid (ATRA): A natural retinoid with strong differentiation-inducing properties.
N-(4-hydroxyphenyl)retinamide (4-HPR): A synthetic retinoid known for its chemopreventive and therapeutic effects.
Fenretinide: Another synthetic retinoid with applications in cancer therapy.
Uniqueness
N,N-diethyl-retinamide is unique due to its specific structure, which allows it to interact with retinoid receptors in a distinct manner compared to other retinoids. This unique interaction leads to different biological activities, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
33631-53-7 |
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Molecular Formula |
C24H37NO |
Molecular Weight |
355.6 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-N,N-diethyl-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide |
InChI |
InChI=1S/C24H37NO/c1-8-25(9-2)23(26)18-20(4)13-10-12-19(3)15-16-22-21(5)14-11-17-24(22,6)7/h10,12-13,15-16,18H,8-9,11,14,17H2,1-7H3/b13-10+,16-15+,19-12+,20-18+ |
InChI Key |
VGHCEZZEVXSBBU-VVYUTNTRSA-N |
Isomeric SMILES |
CCN(CC)C(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C |
Canonical SMILES |
CCN(CC)C(=O)C=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
Origin of Product |
United States |
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